Diethyl aminomethylphosphonate

Overview

Description

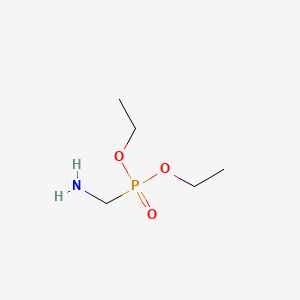

Diethyl aminomethylphosphonate is a chemical compound with the molecular formula C5H14NO3P . It is also known by other names such as Diethyl aminomethanephosphonate and diethoxyphosphorylmethanamine .

Synthesis Analysis

The synthesis of α-aminophosphonates, which includes diethyl aminomethylphosphonate, can be achieved using diphenylphosphinic acid as an efficient organocatalyst . This process involves a multicomponent Kabachnik-Fields reaction in one pot of aromatic aldehyde, aniline, and diethylphosphite . The reaction time, catalyst amount, and medium temperature are optimized using a full factorial experiment design .Molecular Structure Analysis

The molecular structure of diethyl aminomethylphosphonate is represented by the InChI code1S/C5H14NO3P/c1-3-8-10(7,5-6)9-4-2/h3-6H2,1-2H3 . The molecular weight of the compound is 167.14 g/mol . Physical And Chemical Properties Analysis

Diethyl aminomethylphosphonate is a liquid at room temperature . Its molecular weight is 167.14 g/mol, and it has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .Scientific Research Applications

Corrosion Inhibition

Diethyl aminomethylphosphonates have been studied for their potential as corrosion inhibitors. Research shows that α-aminophosphonates, including various diethyl aminomethylphosphonate derivatives, can effectively inhibit mild steel corrosion in hydrochloric acid, which is useful in industrial pickling processes. These compounds act as mixed-type inhibitors and predominantly function as cathodic inhibitors. Their effectiveness has been supported by various methods including weight loss measurements, potentiodynamic polarization, scanning electron microscopy, and atomic force microscopy (Gupta et al., 2017).

Synthesis and Structural Characterization

The synthesis and structural characterization of α-phosphonates, including diethyl aminomethylphosphonate derivatives, have been extensively researched. These compounds are of interest due to their potential biological activities and applications as enzyme inhibitors, antibacterial agents, antitumor agents, and antiviral agents. Their synthesis typically involves the Kabachnik-Fields reaction, coupling a carbonyl, an amine, and a dialkyl phosphite unit (Ouahrouch et al., 2014).

Photodegradation in Water

Phosphonates, including diethyl aminomethylphosphonates, are known for their resistance to degradation, often producing aminomethylphosphonic acid (AMPA) as a metabolite. Studies on the photodegradation of phosphonates in water have shown that these substances undergo UV light conversion, which is enhanced in the presence of iron. This research is significant for understanding the environmental fate of phosphonates (Lesueur, Pfeffer, & Fuerhacker, 2005).

Anticancer and Apoptosis-Inducing Properties

Diethyl aminomethylphosphonate derivatives have been explored for their anticancer properties. Research has shown that certain derivatives can induce apoptosis and cell cycle arrest in cancer cells. For instance, diethyl (6-amino-9H-purin-9-yl) methylphosphonate has been studied for its effects on hepatocellular carcinoma cells, indicating its potential as an anticancer agent (Qu et al., 2010).

Synthesis of Functionalized Aminomethylphosphonites

The synthesis of new functionalized aminomethylphosphonites and bis(aminomethyl)phosphinates has been proposed for various applications. This synthesis involves the aminomethylation of esters of hypophosphorous acid using chloro-, alkoxy-, and amino-substituted methylamines (Prishchenko et al., 2010).

Mechanism of Action

Target of Action

Diethyl aminomethylphosphonate is an organophosphorus compound that possesses a characteristic C−P bond, where phosphorus is directly bonded to carbon . As phosphonates mimic the phosphates and carboxylates of biological molecules, they have the potential to inhibit metabolic enzymes . .

Mode of Action

The mode of action of Diethyl aminomethylphosphonate involves its interaction with its targets, leading to the inhibition of metabolic enzymes . This inhibition occurs because phosphonates, including Diethyl aminomethylphosphonate, mimic the phosphates and carboxylates of biological molecules .

Biochemical Pathways

Diethyl aminomethylphosphonate is involved in the biosynthesis of phosphonic acid natural products . It is part of the biosynthetic pathway that includes the conversion of hydroxymethylphosphonate to aminomethylphosphonate . This pathway expands the repertoires of phosphonates and the related biosynthetic machinery .

Pharmacokinetics

It is known that the compound is a liquid at room temperature .

Result of Action

The result of Diethyl aminomethylphosphonate’s action is the inhibition of metabolic enzymes . This inhibition can lead to specific biological activity, making phosphonates resources of important biologically active compounds .

properties

IUPAC Name |

diethoxyphosphorylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO3P/c1-3-8-10(7,5-6)9-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBCDEFKKLRXHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CN)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364566 | |

| Record name | diethyl aminomethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl aminomethylphosphonate | |

CAS RN |

50917-72-1 | |

| Record name | diethyl aminomethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | diethyl (aminomethyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

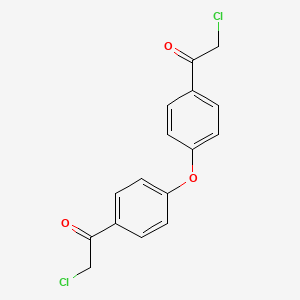

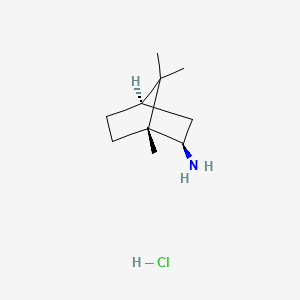

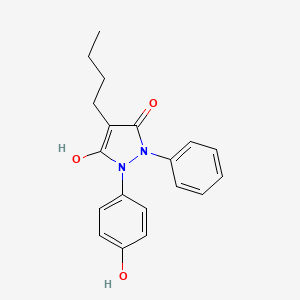

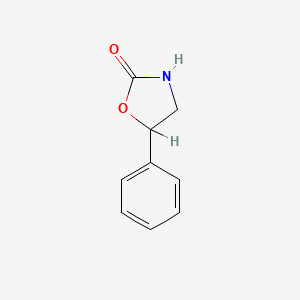

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

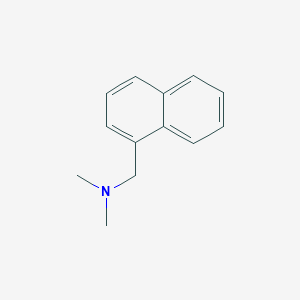

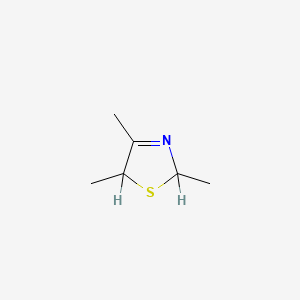

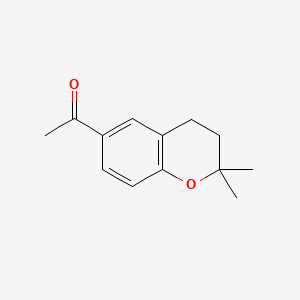

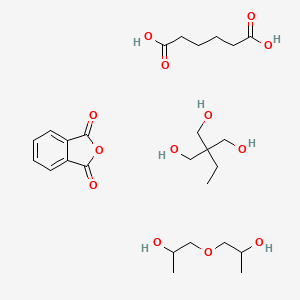

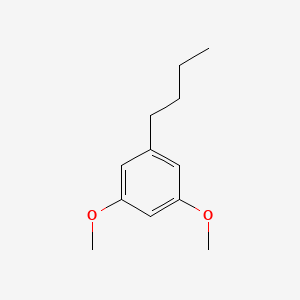

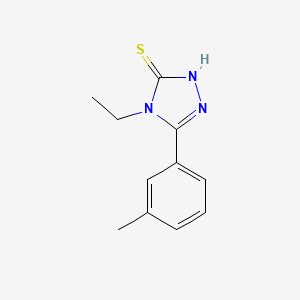

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying diethyl aminomethylphosphonate in the context of medicinal chemistry?

A1: Diethyl aminomethylphosphonate is of interest because phosphonates show selectivity for bone tissues. [, ] Researchers are exploring its potential for developing new platinum-based anticancer drugs with reduced side effects and improved efficacy compared to cisplatin. []

Q2: How does diethyl aminomethylphosphonate interact with platinum(II) to form complexes, and what is unique about these interactions?

A2: Diethyl aminomethylphosphonate acts as a monodentate N-coordinated ligand, forming mono- and bis-adducts with tetrachloroplatinate(II). [] Unlike the related ligand diethyl [(methylsulfinyl)methyl]phosphonate (smp), diethyl aminomethylphosphonate does not readily form stable chelate complexes with platinum(II). []

Q3: The cis isomer of the bis(diethyl aminomethylphosphonate) platinum(II) complex exhibits unusual behavior in solution. What is this behavior and what causes it?

A3: Solutions of cis-[PtCl2(N-amp)2] undergo clean and efficient cis/trans isomerization when exposed to light, yielding trans-[PtCl2(N-amp)2]. [] This light-induced isomerization is noteworthy and highlights the impact of structural changes on the complex's reactivity.

Q4: How does the structure of diethyl aminomethylphosphonate influence its polymerization behavior?

A4: Diethyl aminomethylphosphonate can be incorporated into methacrylate monomers, which can undergo both bulk and solution polymerization. [] The polymerization rate is affected by the steric hindrance around the double bond, with bulkier substituents leading to slower polymerization. [] These polymers exhibit potential as flame-retardant materials due to their char-forming abilities. []

Q5: Diethyl aminomethylphosphonate serves as a versatile building block in organic synthesis. What are some examples of its applications?

A5: Diethyl aminomethylphosphonate is a valuable precursor for synthesizing various α-aminophosphonic acids, which are important bioactive molecules. [, , ] It can undergo alkylation reactions, particularly through its Schiff base derivatives, to introduce diverse substituents at the α-carbon. [, , ] One notable application is the asymmetric synthesis of diethyl (S)-α-amino-α-alkyl phosphonates with high enantiomeric excesses. []

Q6: What analytical techniques are typically employed to characterize diethyl aminomethylphosphonate and its derivatives?

A6: Common characterization techniques include spectroscopic methods like 1H, 31P, and 195Pt NMR, as well as mass spectrometry (ESI-MS) and elemental analysis. [] X-ray crystallography can provide detailed structural information, as exemplified by the trans-[PtCl2(N-amp)2] complex. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methoxybenzyl)amino]ethanol](/img/structure/B1596603.png)